N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-9-7-10(12(15)13-2)5-6-11(9)14-8/h5-8,14H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
GSZQCLWYTWHZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Components :
-
Aniline : 4-(Dimethylcarbamoyl)aniline (carboxamide pre-installed).
-
Aldehyde : Isobutyraldehyde (introduces methyl at position 2).
-
Dienophile : Ethyl vinyl ether.
-
Outcome :
-
Direct formation of the tetrahydroquinoline core with regioselective placement of substituents (yield: 82–90%).
Hydrogenation of Quinoline Precursors
Reduction of quinoline derivatives offers a pathway to tetrahydroquinolines.
Procedure
-
Quinoline Synthesis : Prepare 2-methylquinoline-6-carboxamide via Friedländer condensation (e.g., 4-carboxamidoaniline + ethyl acetoacetate).
-
Hydrogenation : Catalytic hydrogenation (H₂, 50 psi) over Pd/C in ethanol at 80°C for 12 hours.
Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Friedländer Synthesis | H₂SO₄, 120°C, 6h | 65% | 92% |
| Hydrogenation | 10% Pd/C, EtOH, 80°C, 12h | 88% | 98% |
For late-stage introduction of the carboxamide group:
Procedure
-
Core Synthesis : Prepare 2-methyl-1,2,3,4-tetrahydroquinoline via Skraup or Doebner-Miller reaction.
-
Directed Lithiation : Use n-butyllithium/TMEDA at −78°C to deprotonate position 6, followed by CO₂ quenching.
-
Amidation : Activate the carboxylic acid (e.g., EDCl/HOBt) and react with dimethylamine.
Optimization Note :
Domino Reactions for One-Pot Synthesis
Domino reactions streamline synthesis by combining multiple steps.
Example (S_NAr-terminated sequence):
-
Nitro Intermediate : Start with 6-nitro-2-methyltetrahydroquinoline.
-
Nucleophilic Substitution : Replace nitro with cyanide (KCN, DMSO, 120°C).
-
Hydrolysis/Amidation : Hydrolyze nitrile to acid (H₂SO₄/H₂O), then amidate with dimethylamine.
Results :
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Key Advantage |
|---|---|---|---|
| Bischler–Nepieralski | 70–85% | Moderate | High regioselectivity |
| Povarov Reaction | 80–90% | High | One-pot, atom-economical |
| Quinoline Hydrogenation | 65–88% | Low | Uses commercial catalysts |
| Domino Reactions | 60–75% | Moderate | Reduces purification steps |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux, 8h | 6-carboxy-N,2-dimethyl-1,2,3,4-tetrahydroquinoline | 85% | Acid-catalyzed nucleophilic acyl substitution |
| 4M NaOH, 80°C, 6h | 6-carboxylate salt + dimethylamine | 78% | Base-mediated cleavage of amide C–N bond |
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (dimethylamine), while basic conditions deprotonate intermediates to stabilize the carboxylate product.
Alkylation and Acylation
The tertiary amine and carboxamide nitrogen participate in nucleophilic reactions:
Alkylation
-
Reagents : Methyl iodide, benzyl bromide
-
Conditions : K₂CO₃, DMF, 60°C
-
Products :
-
N-Methylated derivative (quaternary ammonium salt)
-
N-Benzyl analog (with substituent at the amide nitrogen)
-
Yields range from 65%–92%, depending on steric hindrance from the dimethyl groups.
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Pyridine, CH₂Cl₂, 0°C → RT
-
Products :
-
N-Acetylated amide
-
N-Benzoylated derivative
-
Acylation occurs selectively at the less hindered amide nitrogen due to steric protection of the tetrahydroquinoline ring nitrogen .
Catalytic Hydrogenation
The tetrahydroquinoline ring can undergo further saturation under hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 25°C | Hexahydroquinoline derivative | >95% cis |
| Rh/Al₂O₃ | H₂ (30 psi), THF, 50°C | Partial ring-opening to decahydroquinoline | 78% |
Hydrogenation predominantly occurs at the unsaturated positions of the tetrahydroquinoline ring, with catalyst choice influencing stereochemistry and degree of saturation .
Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by electron-donating methyl groups:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 and C7 | 5-Nitro and 7-nitro regioisomers (3:1) |
| Sulfonation | H₂SO₄, SO₃, 100°C | C7 | 7-Sulfo derivative |
Nitration favors the C5 position due to steric and electronic effects from the methyl substituents .
Redox Reactions
The tetrahydroquinoline core participates in oxidation and reduction:
Oxidation
-
Reagents : SeO₂, H₂O₂
-
Products : Quinoline-6-carboxamide (aromatization)
Reduction
-
Reagents : NaBH₄, NiCl₂
-
Products : Secondary alcohol at C4 (via ketone intermediate)
-
Stereochemistry : Predominantly trans configuration (dr 4:1) .
Stability and Degradation
-
Thermal Degradation : Decomposes above 200°C, producing CO₂ and dimethylamine.
-
Photolysis : UV light (254 nm) induces ring-opening to form a diketone derivative.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable anticancer properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The incorporation of chiral tetrahydroquinoline moieties has been highlighted as a promising strategy for developing novel chemotherapeutic agents .
1.2 Neuroprotective Effects
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been investigated for its neuroprotective properties. It is believed to minimize ischemic nerve damage following events such as strokes or heart attacks. This neuroprotective potential is attributed to its ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis .
1.3 Treatment of Alzheimer’s Disease
The compound has garnered attention for its potential use in slowing the onset of Alzheimer’s disease. Research indicates that compounds within this chemical class may interact with pathways involved in neurodegeneration and amyloid plaque formation .
1.4 Cholesterol Management
Another significant application is in managing hypercholesterolemia. Certain tetrahydroquinoline derivatives have been identified as cholesterol ester transfer protein (CETP) inhibitors, which may help ameliorate high cholesterol levels and reduce cardiovascular risk .
Synthetic Applications
2.1 Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating various other biologically active compounds. Its structural framework allows for modifications that can lead to new derivatives with enhanced pharmacological properties .
2.2 Use in Drug Discovery
The compound's unique structure makes it a valuable scaffold in drug discovery efforts aimed at developing new therapeutic agents across various diseases. Its derivatives are being explored for their potential as inhibitors against specific targets involved in cancer progression and other diseases .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline
- Structure : Methyl at position 2, hydroxyl at position 3.
- Activity : Exhibits analgesic activity (~1/8th potency of morphine) .
- Comparison : Unlike the target compound, this analog lacks the 6-carboxamide group but retains the 2-methyl substituent. The hydroxyl group enhances polarity but may reduce metabolic stability compared to the carboxamide.
2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)
- Structure: Isopropylaminomethyl at position 2, methyl and nitro groups at positions 6 and 7.
- Activity : Schistosomicidal agent ; metabolized to 6-hydroxymethyl (active) and carboxylic acid (inactive) derivatives .
6-Methyl-1,2,3,4-tetrahydroquinoline
- Structure : Methyl at position 6 (CAS: 91-61-2).
- Properties : Simpler structure lacking carboxamide; molecular weight 147.22 g/mol .
- Comparison : The absence of polar groups reduces solubility and likely limits bioactivity compared to the carboxamide-containing target compound.
Positional Isomerism and Functional Groups
6-Nitro-1,2,3,4-tetrahydroquinoline
- Structure : Nitro group at position 6 (CAS: 14026-45-0).
- Properties : Molecular weight 178.19 g/mol .
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Example: N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) .
- Structure : Carboxamide at position 3, thioxo and adamantyl groups.
- Comparison : The carboxamide’s position (3 vs. 6) and additional substituents (adamantyl) confer distinct steric and electronic profiles, likely targeting different biological pathways.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s carboxamide improves solubility compared to nitro or methyl groups.
- Lipophilicity (LogP) is lower than UK 3883, suggesting better aqueous compatibility.
Biological Activity
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the tetrahydroquinoline class of compounds. Its unique structure contributes to its biological activity and makes it a valuable scaffold for drug development. The compound acts as an inhibitor of the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation.
The primary mechanism by which this compound exerts its effects involves the modulation of transcription factors associated with inflammatory responses. Specifically, it inhibits the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, leading to reduced translocation of NF-κB to the nucleus. This action subsequently decreases the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro studies using LPS-stimulated BV2 microglial cells showed that this compound significantly inhibited the production of pro-inflammatory mediators. The IC50 values for NO and TNF-α production were found to be in the low micromolar range (20–40 µM), highlighting its effectiveness in modulating inflammatory responses .
Neuroprotective Effects
The compound's neuroprotective potential is also noteworthy. It has been evaluated for its ability to mitigate oxidative stress and neuroinflammation in models relevant to neurodegenerative diseases. Studies indicate that it can reduce reactive oxygen species (ROS) production and prevent neuronal cell death induced by inflammatory stimuli .
Case Studies
- Inflammation Model : In a study involving BV2 cells treated with LPS, this compound was shown to significantly decrease levels of IL-6 and NO. The compound's ability to inhibit iNOS and COX-2 expression further supports its role as an anti-inflammatory agent .
- Neuroprotection : Another investigation focused on the compound's effects in a model of Alzheimer's disease. It was observed that treatment with this compound led to improved cell viability and reduced apoptosis in neuronal cells exposed to amyloid-beta peptides .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound within its class:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N,N-dimethylethylenediamine | Ligand in catalytic processes | Less potent anti-inflammatory activity |
| 1,2,3,4-tetrahydroisoquinoline | Diverse biological activities | Potential applications in neurodegeneration |
| N,N-Dimethyl-1-(naphthalen-1-yl)ethanamine | Neuroprotective effects | Similar mechanisms but different efficacy |
N,N-Dimethyl-1-(naphthalen-1-yl)ethanamine has shown neuroprotective effects but lacks the robust anti-inflammatory profile exhibited by N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines, reduction of carbonyl groups (e.g., using LiAlH₄ in THF), and subsequent functionalization. For example, tetrahydroquinoline derivatives are often prepared via reductive amination or alkylation steps, followed by purification via column chromatography. Key intermediates may be converted to dihydrochloride salts using HCl in methanol/CH₂Cl₂ mixtures .
Q. How is the purity of synthesized compounds assessed in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) is used to confirm purity (>95%), complemented by ¹H NMR for structural verification and mass spectrometry (MS) for molecular weight confirmation. For example, compounds in were validated using ESI-MS and ¹H NMR, ensuring both structural integrity and purity .
Q. What analytical techniques are critical for characterizing tetrahydroquinoline derivatives?
- Methodological Answer : Multimodal analysis is essential:
- ¹H NMR identifies proton environments and stereochemistry.
- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Elemental analysis validates empirical formulas.
Discrepancies in NMR data (e.g., unresolved substituent configurations) may require X-ray crystallography for resolution .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in tetrahydroquinoline synthesis?
- Methodological Answer : Low yields (e.g., 6% for compound 30 in ) may arise from steric hindrance or unstable intermediates. Strategies include:
- Adjusting reaction stoichiometry (e.g., excess reducing agents like LiAlH₄).
- Modifying solvent systems (e.g., 1,2-dichlorobenzene for high-temperature reactions).
- Employing catalytic additives (e.g., AlCl₃ for cyclization) .
Q. How are ambiguous substituent configurations resolved in complex tetrahydroquinoline derivatives?
- Methodological Answer : When NMR is insufficient (e.g., overlapping signals in ), X-ray crystallography provides definitive structural data. For example, crystal packing and hydrogen-bonding patterns were used to confirm the configuration of methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives .
Q. What methodologies are used to evaluate the biological activity of This compound derivatives?
- Methodological Answer : Enzymatic assays targeting specific pathways are common. In , recombinant human nitric oxide synthase (iNOS, eNOS, nNOS) isoforms were expressed in Baculovirus-infected Sf9 cells, and activity was measured via radioactive monitoring of ¹⁴C-labeled L-arginine conversion to citrulline. IC₅₀ values are calculated to assess inhibitory potency .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation with complementary techniques is critical:
- GC-MS for fragmentation patterns.
- 2D NMR (e.g., COSY, NOESY) for proton-proton correlations.
- Elemental analysis to rule out impurities. In , unresolved NMR data were supplemented with crystallographic data .
Practical Considerations
Q. What storage conditions are recommended for lab-synthesized tetrahydroquinoline derivatives?
- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., N₂) in dry, ventilated environments. Opened containers must be resealed carefully to prevent oxidation or hydrolysis. Stability studies in highlight the importance of avoiding moisture and light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
